4-(2-(p-Isobutylphenyl)propionyl)morpholine is a synthetic compound derived from ibuprofen, which is known for its anti-inflammatory and analgesic properties. This compound is classified as an amide derivative of ibuprofen, incorporating a morpholine ring. Its synthesis and applications are of significant interest in pharmaceutical chemistry due to its potential therapeutic benefits.
The compound is synthesized from 2-(4-isobutylphenyl)propionic acid, commonly known as ibuprofen. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and is classified as an amide due to the presence of the morpholine moiety linked to the propionyl group.
The synthesis of 4-(2-(p-Isobutylphenyl)propionyl)morpholine typically involves the following steps:
Technical details include maintaining appropriate reaction temperatures and times to optimize yield while minimizing by-products. The use of inert solvents and conditions that prevent hydrolysis of the acid chloride is also critical.
The molecular formula for 4-(2-(p-Isobutylphenyl)propionyl)morpholine can be represented as . The structure features:
The compound's structure can be visualized in a simplified manner, showing the morpholine connected to the propionyl chain that branches off from the aromatic ring.
4-(2-(p-Isobutylphenyl)propionyl)morpholine can undergo various chemical reactions, including:
These reactions are significant in understanding the stability and reactivity of the compound in biological systems.
The mechanism of action for 4-(2-(p-Isobutylphenyl)propionyl)morpholine is expected to be similar to that of ibuprofen, primarily involving inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
Data suggest that modifications in the structure can enhance selectivity towards COX-2, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.
These properties are critical for determining formulation strategies in drug development.
4-(2-(p-Isobutylphenyl)propionyl)morpholine has potential applications in:
The structural modification of ibuprofen through morpholine conjugation yields 4-(2-(p-Isobutylphenyl)propionyl)morpholine (C₁₇H₂₅NO₂), a crystalline solid with distinct conformational properties. X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) where the morpholine ring adopts a stable chair conformation. Critically, the dihedral angle between the benzene ring and the morpholine’s basal plane measures 39.81°, introducing steric constraints that alter molecular reactivity and intermolecular interactions [1]. This geometric feature reduces crystallographic hydrogen bonding, differentiating it from parent carboxylic acid-containing NSAIDs like ibuprofen [1].
The replacement of ibuprofen’s carboxylic acid with a morpholine amide group enhances lipophilicity (log P ≈ 3.2) while eliminating the acidic proton responsible for gastrointestinal irritation. This modification also increases hydrolytic stability across physiological pH ranges (1.2–6.8), as demonstrated in stability studies of analogous morpholine-containing ibuprofen amides [3]. The morpholine’s tertiary nitrogen may serve as a hydrogen-bond acceptor, potentially facilitating membrane permeation or target engagement, though pharmacological data specific to this derivative remains exploratory.
Table 1: Structural Comparison of Ibuprofen and Its Morpholine Derivative
Property | Ibuprofen | 4-(2-(p-Isobutylphenyl)propionyl)morpholine |
---|---|---|
Molecular Formula | C₁₃H₁₈O₂ | C₁₇H₂₅NO₂ |
Functional Group | Carboxylic acid | Morpholine amide |
Crystal System | Not reported | Monoclinic |
Key Dihedral Angle | N/A | 39.81° |
pH Stability Range | Acid-stable | 1.2–6.8 |
The morpholine modification addresses two pharmacological limitations of ibuprofen: gastrointestinal (GI) toxicity and limited antimicrobial activity. The carboxylic acid in NSAIDs inhibits cyclooxygenase (COX) in the GI tract, causing ulceration and hemorrhage. By converting ibuprofen into a morpholine amide, the direct irritant effect is abolished, creating a prodrug-like molecule that may hydrolyze in vivo to release active ibuprofen [3] [4].
Notably, morpholine derivatives exhibit enhanced antibacterial properties against Gram-positive and Gram-negative strains. Micro-dilution assays reveal minimum inhibitory concentrations (MICs) of 2–20 mg/mL for morpholine-functionalized ibuprofen amides against Bacillus subtilis and Escherichia coli, surpassing the negligible activity of unmodified ibuprofen [3]. This dual functionality—anti-inflammatory and antimicrobial—positions these derivatives as multitarget agents for infectious-inflammatory comorbidities. Additionally, the morpholine group may confer central antitussive effects, as evidenced by related morpholine-containing propionylanilides in patent literature [6].
Table 2: Antibacterial Activity of Ibuprofen Morpholine Derivatives
Bacterial Strain | MIC Range (mg/mL) | Activity vs. Ibuprofen |
---|---|---|
Bacillus subtilis | 2.0–10.0 | 5–10× more potent |
Escherichia coli | 5.0–20.0 | 3–8× more potent |
The synthesis of p-isobutylphenylpropionyl derivatives evolved from chiral resolution challenges of racemic ibuprofen in the 1960s. Early efforts focused on ester and salt formulations to mitigate GI toxicity, but these exhibited inconsistent hydrolysis in vivo. The 1980s–1990s saw strategic shifts toward amide-based prodrugs, with morpholine emerging as a candidate due to its metabolic stability and synthetic accessibility [6].
A landmark synthesis was reported in 2012: ibuprofen acid chloride reacted with morpholine in dichloromethane at room temperature, yielding the title compound in 84% yield after flash chromatography [1]. This method improved upon earlier routes requiring stoichiometric catalysts or elevated temperatures. Patent literature from 1986 (US4639449A) further documented morpholine-propionylanilides with combined anti-inflammatory, analgesic, and antitussive activities, expanding the therapeutic scope beyond classical NSAIDs [6].
Recent innovations (2015) include structure-activity relationship (SAR) optimization through substitutions on the morpholine ring, though clinical candidates remain undisclosed. The historical progression underscores a transition from acidic NSAIDs to neutral bioisosteres with tailored polypharmacology.
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: